8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one
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Overview
Description
8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.368 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with dimethylaminomethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties.
Warfarin: A well-known anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dimethylaminomethyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-12-18(24-13-7-5-4-6-8-13)17(22)14-9-10-16(21)15(11-20(2)3)19(14)23-12/h4-10,21H,11H2,1-3H3 |
InChI Key |
HNORBTQIVFBRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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